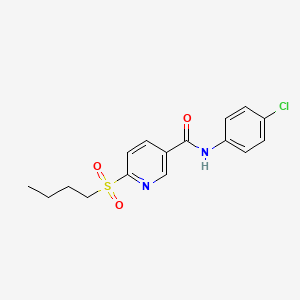
6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide” is an organic compound containing a sulfonyl group (-SO2-), a butyl group (a four carbon alkyl chain), a chlorophenyl group (a benzene ring with a chlorine atom), and a nicotinamide group (a pyridine ring attached to an amide group). The exact structure and properties would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the sulfonyl group, the attachment of the butyl group, and the coupling of the chlorophenyl and nicotinamide groups. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of aromatic rings (in the chlorophenyl and nicotinamide groups) could contribute to its stability, while the sulfonyl group could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The sulfonyl group is typically quite reactive, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis Methods:
- 6-(2,4-difluorophenyl)nicotinamide was synthesized through a one-pot method, demonstrating the compound's potential in facilitating complex chemical synthesis. This compound is used as a ligand material for blue phosphorescent OLED dopants, highlighting its significance in the field of organic electronics (Zhou Yuyan, 2014).
Herbicidal and Antiviral Properties:
- A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal activity against certain plant species, revealing the potential of nicotinamide derivatives in agricultural applications (Chen Yu et al., 2021).
- New 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives synthesized from 4-chlorobenzoic acid demonstrated anti-tobacco mosaic virus activity, indicating their potential in addressing plant viral infections (Zhuo Chen et al., 2010).
Molecular Interactions and Pharmaceutical Potential:
- Nicotinamide's ability to augment the solubility of poorly water-soluble molecules, acting as a hydrotrope, was studied. It showed significant potential in improving the solubility, partitioning, and transdermal permeation of certain compounds, which is crucial for pharmaceutical formulations (S. Nicoli et al., 2008).
Biological Activity and Drug Synthesis:
- The synthesis of 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine indicated its significant antiprotozoal activity, showing its potential in creating therapeutic agents against diseases like trypanosomiasis and malaria (M. Ismail et al., 2003).
- Studies on the synthesis of 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide revealed its potential for medicinal applications due to the extensive intra- and intermolecular hydrogen bonds stabilizing its structure (W. Siddiqui et al., 2008).
Future Directions
properties
IUPAC Name |
6-butylsulfonyl-N-(4-chlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-3-10-23(21,22)15-9-4-12(11-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVWPNSWBYDKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]but-2-enamide](/img/structure/B2523442.png)
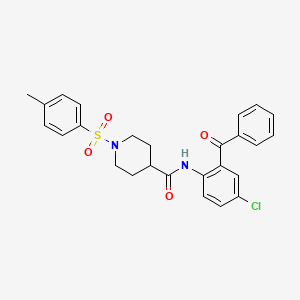
![6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2523448.png)


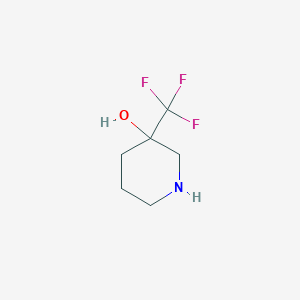
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2523453.png)

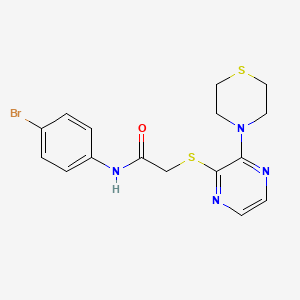
![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)
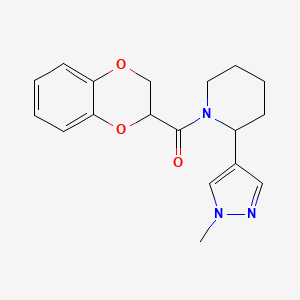
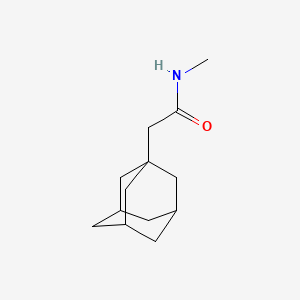
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)
![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)